5-methoxy-2-{[1-(1-methyl-1H-imidazole-5-carbonyl)piperidin-4-yl]oxy}pyrimidine
Description
This compound features a pyrimidine core substituted with a methoxy group at the 5-position and a piperidin-4-yloxy group at the 2-position. The piperidine ring is further functionalized with a 1-methyl-1H-imidazole-5-carbonyl moiety. This structural complexity confers unique physicochemical properties, including moderate lipophilicity (predicted logP ~2.5) and hydrogen-bonding capacity (3 acceptors, 1 donor), making it a candidate for targeting kinase or receptor-binding domains .
Properties
IUPAC Name |
[4-(5-methoxypyrimidin-2-yl)oxypiperidin-1-yl]-(3-methylimidazol-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O3/c1-19-10-16-9-13(19)14(21)20-5-3-11(4-6-20)23-15-17-7-12(22-2)8-18-15/h7-11H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSVYWNWPSWLJBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC=C1C(=O)N2CCC(CC2)OC3=NC=C(C=N3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that imidazole derivatives show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities.
Mode of Action
Imidazole derivatives are known to interact with various targets due to their broad range of chemical and biological properties. The interaction with these targets can lead to various changes in the cellular processes, contributing to their diverse biological activities.
Biological Activity
Chemical Structure and Properties
The compound features a pyrimidine core substituted with a methoxy group and a piperidine moiety linked via an imidazole carbonyl. Its structure can be represented as follows:
- Molecular Formula : C_{15}H_{20}N_{4}O_{3}
- Molecular Weight : 304.35 g/mol
Anticancer Activity
Recent studies have indicated that compounds structurally similar to 5-methoxy-2-{[1-(1-methyl-1H-imidazole-5-carbonyl)piperidin-4-yl]oxy}pyrimidine exhibit significant anticancer properties. For instance, a related pyrimidine derivative demonstrated an IC50 value of 25.72 ± 3.95 µM against MCF cell lines, indicating effective apoptosis induction in cancer cells .
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound 1 | MCF | 25.72 ± 3.95 | Apoptosis induction |
| Compound 2 | U87 | 45.2 ± 13.0 | Cytotoxicity |
Antimicrobial Activity
The antimicrobial potential of similar compounds has also been explored. For example, derivatives containing imidazole and pyrimidine rings have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. A study reported that the MIC for a closely related compound was as low as 0.015 mg/mL against S. aureus .
| Bacterial Strain | MIC (mg/mL) | Compound |
|---|---|---|
| S. aureus | 0.015 | Compound X |
| E. coli | 7.1 | Compound Y |
Inhibition of Enzymatic Activity
The compound's structural features suggest potential inhibition of key enzymes involved in cancer cell proliferation and bacterial resistance mechanisms. For instance, compounds with similar piperidinyl substitutions have been shown to inhibit PI3Kδ with IC50 values ranging from 1.0 to 3.1 µM in various in vitro studies .
Case Study 1: In Vivo Antitumor Efficacy
In an in vivo study, a derivative of the compound was tested on tumor-bearing mice, demonstrating significant suppression of tumor growth compared to control groups . This highlights the therapeutic potential of the compound in oncology.
Case Study 2: Antimicrobial Efficacy Against Resistant Strains
A series of experiments were conducted to evaluate the efficacy of similar compounds against antibiotic-resistant strains of bacteria. The results indicated that certain derivatives maintained effectiveness even against resistant strains, suggesting a promising avenue for developing new antimicrobial agents .
Scientific Research Applications
Medicinal Chemistry
The compound is primarily researched for its potential therapeutic applications. Its structure suggests that it may interact with various biological targets, particularly in neurological and psychiatric disorders.
Potential Applications :
- Dopamine Receptor Modulation : Its design includes components that may target dopamine receptors, which are crucial in treating disorders such as schizophrenia and Parkinson's disease. Studies on related compounds indicate that modifications can lead to selective agonism or antagonism at dopamine receptor subtypes, particularly D3 receptors .
Anticancer Research
The compound's structural features allow it to be explored for anticancer properties. Compounds with similar imidazole and piperidine structures have shown promise in inhibiting cancer cell proliferation.
Mechanisms of Action :
- Enzyme Inhibition : The imidazole moiety is known to inhibit farnesyltransferase, an enzyme involved in cancer cell signaling pathways. This inhibition may lead to reduced tumor growth and metastasis .
Antimicrobial Activity
Research indicates that imidazole derivatives exhibit significant antimicrobial properties. The compound's potential effectiveness against bacterial and fungal infections makes it a candidate for further investigation.
Antimicrobial Mechanisms :
- Cell Wall Synthesis Disruption : Similar compounds have been shown to disrupt microbial cell wall synthesis, thereby exhibiting bactericidal effects .
Comparative Analysis with Related Compounds
| Compound Name | Structure | Notable Activity |
|---|---|---|
| 5-Methoxy-2-{[1-(1-methyl-1H-imidazole-5-carbonyl)piperidin-4-yl]oxy}pyrimidine | Structure | Potential D3 receptor agonist |
| Metronidazole | Structure | Antimicrobial |
| Clotrimazole | Structure | Antifungal |
Case Studies and Research Findings
Several studies have examined the biological activities of compounds structurally related to this compound:
Case Study 1: D3 Receptor Agonism
A study published in PMC demonstrated that modifications to the imidazole ring can significantly enhance selectivity for D3 receptors over D2 receptors. This selectivity is crucial for developing treatments with fewer side effects related to dopamine modulation .
Case Study 2: Anticancer Activity
Research on imidazole derivatives indicated that certain structural modifications could lead to enhanced anticancer activity against various cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). The presence of a piperidine ring was associated with improved bioavailability and efficacy .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on the Pyrimidine Core
5-Chloro-3-Nitro-4-(4-(Pyrimidin-5-Ylmethyl)Piperazin-1-Yl)Pyridin-2-Amine
- Structural Differences : Chloro and nitro substituents at the pyrimidine/pyridine core vs. methoxy in the target compound.
Zongertinib (Pyrimido[5,4-d]Pyrimidin Derivative)
- Structural Differences : Fused pyrimido-pyrimidine core vs. single pyrimidine; benzimidazole substituent vs. imidazole-carbonyl-piperidine.
- Impact : The fused system in zongertinib likely improves binding affinity to tyrosine kinases (e.g., HER2), while the target compound’s imidazole-carbonyl group may favor selectivity for other targets .
Heterocyclic Linker Systems
4H-Pyrazino[1,2-a]Pyrimidin-4-One Derivatives
- Structural Differences: Piperidin-4-yl groups directly attached to a pyrazino-pyrimidinone vs. piperidin-4-yloxy linkage in the target.
1-(4-Fluorobenzyl)-2-(1-[4-Methoxyphenethyl]Piperidin-4-Yl)Aminobenzimidazole
- Structural Differences : Benzimidazole core vs. imidazole-carbonyl; fluorobenzyl and methoxyphenethyl substituents.
- Impact : The benzimidazole’s larger aromatic system may improve DNA intercalation (common in anticancer agents), whereas the target’s imidazole-carbonyl group is more compact, favoring enzyme inhibition .
Piperidine/Piperazine Modifications
5-(4-Methylpiperazin-1-Yl)-Indan-1-One
- Structural Differences : Piperazine ring (two nitrogens) vs. piperidine in the target.
- Impact : Piperazine’s additional nitrogen increases basicity (pKa ~9.5 vs. ~7.5 for piperidine), altering solubility and membrane permeability .
Chromeno[4,3-d]Pyrimidin-5-One with Piperidinylphenyl Group
Functional Group Analysis
Key Findings
Methoxy vs. Electron-Withdrawing Groups : The methoxy group in the target compound balances lipophilicity and metabolic stability, contrasting with nitro or chloro substituents that may reduce bioavailability .
Imidazole vs. Benzimidazole : The smaller imidazole-carbonyl group in the target compound likely reduces off-target interactions compared to bulkier benzimidazoles .
Piperidine Linker Flexibility : The piperidin-4-yloxy ether provides spatial adaptability, advantageous for binding to dynamic protein domains .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
